molecular formula C7H11NO2 B13014118 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid

Cat. No.: B13014118
M. Wt: 141.17 g/mol
InChI Key: DIITVVANFKGDNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid (CAS 1503448-16-5) is a synthetically valuable bicyclic scaffold that serves as a key precursor in pharmaceutical research and development. This compound features a rigid, fused ring system incorporating both a carboxylic acid functional group and a secondary amine, making it a versatile building block for constructing more complex molecular architectures, such as its tert-butoxycarbonyl (Boc)-protected derivative . Its primary research value lies in its application as a core structure in the synthesis of novel antibacterial agents. Patents describe the use of closely related 3-azabicyclo[3.1.0]hexane and 3-azabicyclo[4.1.0]heptane scaffolds as the central core in quinolone and naphthyridinone carboxylic acid derivatives, which have demonstrated potent antibacterial activity . The constrained geometry of the bicyclic system can be leveraged to lock the conformation of drug-like molecules, potentially enhancing target binding affinity and selectivity. With a molecular formula of C7H11NO2 and a molecular weight of 141.17 g/mol , this compound is a critical intermediate for researchers working in drug discovery. The product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6(10)7-1-2-8-4-5(7)3-7/h5,8H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIITVVANFKGDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid typically involves multiple steps. One common synthetic route starts with 4-hydroxymethyl pyridine, which undergoes a series of reactions to form tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This intermediate is then further functionalized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes developed in research laboratories can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Functional Group Transformations

The carboxylic acid and amine groups enable diverse derivatization:

Esterification

Reacts with alcohols (e.g., methanol, t-butanol) under acidic catalysis (H₂SO₄) to form esters .
Example :
3 Azabicyclo 4 1 0 heptane 6 carboxylic acid+t BuOHH+t Butyl ester\text{3 Azabicyclo 4 1 0 heptane 6 carboxylic acid}+\text{t BuOH}\xrightarrow{\text{H}^+}\text{t Butyl ester}

Amidation

  • Diphenylphosphoryl azide (DPPA)-mediated coupling : Forms tert-butoxycarbonyl (Boc)-protected amines .

  • Direct amide bond formation : Reacts with primary amines (e.g., benzylamine) via EDC/HOBt activation.

Decarboxylation Reactions

Controlled thermal or acidic decarboxylation removes CO₂ to yield azabicycloheptane derivatives:

ConditionsProductApplication
Δ (150°C), toluene3-Azabicyclo[4.1.0]heptaneIntermediate for drug synthesis
H₂SO₄, 100°C6-Methylene-3-azabicyclo[4.1.0]heptaneBuilding block for heterocycles

Quinolone Antibiotic Precursors

  • Couples with quinolone nuclei via Mitsunobu or SN2 reactions to form antibacterial agents .

  • Key reaction :
    3 Azabicyclo 4 1 0 heptane 6 carboxylic acid+7 chloro 1 cyclopropyl 6 fluoroquinoloneEDC HOBtBicyclic quinolone derivative\text{3 Azabicyclo 4 1 0 heptane 6 carboxylic acid}+\text{7 chloro 1 cyclopropyl 6 fluoroquinolone}\xrightarrow{\text{EDC HOBt}}\text{Bicyclic quinolone derivative}

Lithium Aluminum Hydride (LiAlH₄) Reduction

Converts esters to alcohols:
Methyl esterLiAlH 6 Hydroxymethyl 3 azabicyclo 4 1 0 heptane\text{Methyl ester}\xrightarrow{\text{LiAlH }}\text{6 Hydroxymethyl 3 azabicyclo 4 1 0 heptane} (Yield: 78%) .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.

  • Thermal Stability : Stable below 200°C; decomposes via ring-opening above 250°C.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Activity
Research indicates that derivatives of 3-Azabicyclo[4.1.0]heptane exhibit potential as triple reuptake inhibitors, targeting serotonin, norepinephrine, and dopamine transporters. A study highlighted the compound's excellent bioavailability and brain penetration, supporting its development as an antidepressant agent with significant efficacy in animal models .

1.2 Anti-inflammatory Properties
The compound has shown promise in treating inflammatory disorders such as asthma, eczema, and gastrointestinal diseases like Crohn's disease and ulcerative colitis. Its mechanism involves modulating inflammatory pathways, thus reducing symptoms associated with these conditions .

1.3 Neurological Applications
Due to its ability to penetrate the blood-brain barrier effectively, 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is being investigated for its neuroprotective effects in conditions like multiple sclerosis and myocardial ischemia. These applications leverage the compound's capacity to influence neurotransmitter systems and reduce neuronal inflammation .

Synthesis and Derivatives

The synthesis of this compound has been explored extensively, leading to various derivatives with enhanced biological activity:

Derivative Synthesis Method Biological Activity
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptaneAlkylation of precursor compoundsPotent triple reuptake inhibitor
7-(1-amino-3-azabicyclo[3.1.0]hex-3-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidCoupling reactions with naphthyridine frameworksAntibacterial properties
2-Cyano-3-azabicyclo[3.1.0]hexaneCyclopropanation reactionsNeuroprotective effects

Case Studies

Case Study 1: Depression Treatment
A study conducted on a series of azabicyclic compounds demonstrated that one derivative significantly reduced depressive symptoms in rat models when administered at varying doses over a two-week period. The results indicated a marked increase in serotonin levels in the prefrontal cortex, suggesting a mechanism similar to established antidepressants .

Case Study 2: Inflammatory Disorders
In a clinical trial assessing the efficacy of 3-Azabicyclo[4.1.0]heptane derivatives for treating eczema, patients reported a significant reduction in flare-ups after four weeks of treatment compared to a placebo group. The compound's anti-inflammatory action was attributed to its ability to inhibit pro-inflammatory cytokines .

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclic Core Variations

Ring Size and Bridge Configuration
  • 3-Azabicyclo[3.1.0]hexane-6-carboxylic Acid :
    Smaller bicyclo[3.1.0]hexane core with higher ring strain. Derivatives like ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate are intermediates in allosteric inhibitor synthesis (e.g., mutant IDH inhibitors) . The reduced ring size may limit steric accessibility compared to the [4.1.0] system.
  • 3-Azabicyclo[3.3.1]nonane-6-carboxylic Acid: Larger bicyclo[3.3.1]nonane scaffold with lower strain. Hydrolysis products exhibit monocyclic carboxylic acids, suggesting greater hydrolytic stability but less rigidity .
Functional Group Position
  • 3-Azabicyclo[4.1.0]heptane-7-carboxylic Acid: Carboxylic acid at position 7 instead of 6.

Functional Group Modifications

Protective Groups
  • cis-3-tert-Butoxycarbonyl-3-azabicyclo[4.1.0]heptane-6-carboxylic Acid: Boc protection enhances solubility and stability during synthesis. The cis-isomer (C₁₂H₁₉NO₄, MW 241.28) is a key intermediate for further functionalization .
Salts and Esters
  • Methyl 3-Azabicyclo[3.1.1]heptane-6-carboxylate: Esterified form (C₈H₁₃NO₂, MW 155.20) improves membrane permeability, serving as a prodrug precursor .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., sc-341425) enhance aqueous solubility .
  • Stability : Boc-protected derivatives resist hydrolysis, whereas esters (e.g., methyl carboxylates) are prone to enzymatic cleavage .

Biological Activity

3-Azabicyclo[4.1.0]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure, which contributes to its unique chemical properties and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C₇H₁₂NO₂, with a molecular weight of 144.18 g/mol. The compound's bicyclic framework, characterized by a seven-membered ring containing nitrogen, is significant for its biological interactions.

1. Binding Affinity and Interaction Studies

Preliminary studies have indicated that this compound exhibits interesting biological activities, particularly in its binding affinity to various biological targets, including enzymes and receptors. Modifications to its bicyclic structure can significantly influence these interaction profiles, suggesting potential for drug design and development.

2. Antibacterial Activity

Research has shown that related compounds within the azabicyclic family possess antibacterial properties. For instance, quinolone carboxylic acids modified with azabicyclo structures have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 1 summarizes the antibacterial activity of selected azabicyclo compounds:

Compound NameTarget BacteriaActivity
This compoundStaphylococcus aureusModerate
3-Aminobicyclo[4.1.0]heptaneEscherichia coliHigh
6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptaneBacillus subtilisVery High

3. Enzyme Inhibition Studies

Enzyme inhibition assays are critical in evaluating the pharmacological potential of this compound. Studies have assessed its inhibition against various enzymes:

  • Urease Inhibition : The compound has shown varying degrees of urease inhibition, which is important for treating conditions like urinary tract infections.
  • Alpha-Amylase Inhibition : Initial findings suggest potential inhibitory effects on alpha-amylase, indicating possible applications in managing diabetes through carbohydrate metabolism regulation .

Case Study 1: Neuroactive Properties

A study focusing on derivatives of 3-Azabicyclo[4.1.0]heptane indicated excellent bioavailability and brain penetration, making it a candidate for neuroactive drug development. The pharmacophore model developed in this research highlighted the potential of these compounds as triple reuptake inhibitors for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) .

Case Study 2: Antioxidant Activity

Another investigation explored the antioxidant capabilities of derivatives of this compound using the DPPH radical scavenging method. Results indicated that certain modifications could enhance antioxidant activity significantly, showcasing the versatility of the azabicyclic framework in medicinal chemistry applications .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions aimed at achieving high yields and purity levels:

  • Starting Material Preparation : Utilizing commercially available precursors.
  • Cyclization Reaction : Employing specific reagents to facilitate the formation of the bicyclic structure.
  • Functional Group Modifications : Introducing carboxylic acid groups through controlled reactions.

Q & A

Q. What are the key synthetic routes for 3-Azabicyclo[4.1.0]heptane-6-carboxylic acid, and how can yield optimization be achieved?

A four-step divergent synthesis strategy has been reported, starting with tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, achieving a 38% overall yield. Key steps include cyclopropanation and functional group transformations. Yield optimization involves optimizing reaction conditions (e.g., temperature, catalysts) and purification methods, such as chromatography or crystallization, to minimize side products . For derivatives, short reaction sequences (1–3 steps) are employed, leveraging bifunctional building blocks like N-Boc-protected γ-amino acids .

Q. What analytical techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming bicyclic framework integrity and stereochemistry. Mass spectrometry (MS) validates molecular weight and purity, while X-ray crystallography resolves 3D conformational details for rigid sp³-hybridized structures . High-performance liquid chromatography (HPLC) monitors purity, especially for enantiomeric separation .

Q. How do physical properties (e.g., solubility, pKa) influence experimental design for this compound?

The compound’s solubility in polar solvents (e.g., DMSO, methanol) is critical for reaction planning, while its predicted pKa (~10.6) suggests stability under basic conditions. Density (1.117 g/cm³) and boiling point (215°C) inform solvent selection and distillation protocols. These properties guide formulation in pharmacological studies, such as buffer compatibility in bioassays .

Advanced Research Questions

Q. What challenges arise in enantioselective synthesis of this compound derivatives, and how are they addressed?

Enantioselective synthesis faces challenges in stereochemical control during cyclopropanation. Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) are employed to direct stereochemistry. For example, photocycloaddition strategies using chiral templates can yield γ-aminobutyric acid analogues with defined stereocenters. Resolution via chiral HPLC or enzymatic kinetic resolution further purifies enantiomers .

Q. How does the bicyclic framework influence reactivity in ring-opening or functionalization reactions?

The strained cyclopropane ring enhances reactivity in ring-opening reactions. For instance, nucleophilic attack at the bridgehead carbon (C6) can yield linear amino acid derivatives. Functionalization at the hydroxymethyl group (C6) via oxidation or amidation introduces diverse substituents, enabling applications in peptide mimetics. Computational studies (DFT) predict regioselectivity trends, validated experimentally via trapping intermediates .

Q. What computational methods are used to model the conformational dynamics of this compound?

Q. How do structural modifications impact the pharmacological activity of this compound derivatives?

Substituents at C6 (e.g., fluoromethyl groups) enhance blood-brain barrier penetration for CNS targets. Metal complexes (e.g., Cr(III)) exhibit antibacterial activity by disrupting bacterial cell wall synthesis, as shown in MIC assays against Staphylococcus aureus. Structure-activity relationship (SAR) studies link sp³-hybridization and rigidity to improved target binding .

Q. What contradictions exist in reported synthetic yields or bioactivity data, and how are they resolved?

Discrepancies in yields (e.g., 38% vs. lower yields in alternative routes) arise from divergent purification protocols or starting material quality. Cross-validation using standardized analytical methods (e.g., HPLC purity checks) resolves these issues. Bioactivity contradictions (e.g., Cr(III) complex efficacy) are addressed by controlling metal-ligand stoichiometry and testing under consistent assay conditions .

Q. Methodological Notes

  • Synthesis Optimization : Prioritize tert-butyl protection for amine stability during functionalization .
  • Characterization : Combine NMR (for stereochemistry) and MS (for molecular ion validation) .
  • Advanced Modeling : Use Gaussian or ORCA for DFT, with solvent effects included via PCM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.